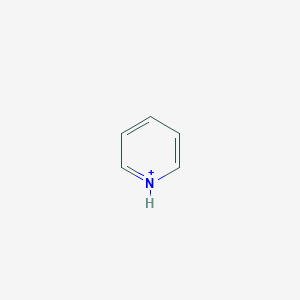
Pyridinium
Cat. No. B092312
Key on ui cas rn:
16969-45-2
M. Wt: 80.11 g/mol
InChI Key: JUJWROOIHBZHMG-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
Patent
US05096618
Procedure details


Quinolinium and pyridinium compounds were prepared by heating equimolar amounts of quinoline or pyridine with a chloro- or bromoalkyl of about 4 to about 10 carbons, or a chloro- or bromoalkylaryl of about 7 to about 20 carbons, to a temperature up to about 125° C. in about 30% aqueous alcohol. The reaction product was analyzed for free halide, and used without further purification.
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One


[Compound]
Name
chloro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

[Compound]
Name
bromoalkyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

[Compound]
Name
carbons
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


[Compound]
Name
chloro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

[Compound]
Name
bromoalkylaryl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

[Compound]
Name
carbons
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

[Compound]
Name
halide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Name

Name
Identifiers


|
REACTION_CXSMILES
|
[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1>N1C=CC=CC=1>[NH+:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.[NH+:1]1[CH:10]=[CH:5][CH:4]=[CH:3][CH:2]=1
|
Inputs


Step One
[Compound]
|
Name
|
alcohol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC2=CC=CC=C12
|
[Compound]
|
Name
|
chloro
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
[Compound]
|
Name
|
bromoalkyl
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
[Compound]
|
Name
|
carbons
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
N1=CC=CC=C1
|
Step Three
[Compound]
|
Name
|
chloro
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
[Compound]
|
Name
|
bromoalkylaryl
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
[Compound]
|
Name
|
carbons
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Six
[Compound]
|
Name
|
halide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
used without further purification
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[NH+]1=CC=CC2=CC=CC=C12
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[NH+]1=CC=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
